molecular formula C51H81ClN14O17 B611099 (2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid CAS No. 124629-88-5

(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid

Cat. No. B611099
M. Wt: 1197.74
InChI Key: VFXHWENMNWQOTJ-MXPVUDIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syringomycin A1 is a member of a family of small cyclic lipodepsinonapeptides produced by the plant bacterium Pseudomonas syringae pv. syringae.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Asymmetric Syntheses and Cyclization : The compound's synthesis process involves complex asymmetric syntheses and cyclization techniques. Gaucher et al. (1994) have demonstrated the total asymmetric syntheses of norcoronamic acid and coronamic acids, which are related to the complex compound (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).

  • Efficient Sources of Enantiopure α-Amino Acids : Research by Rojas‐Lima et al. (2005) discusses derivatives that are efficient and economical sources of enantiopure α-amino acids. These derivatives share structural similarities with the compound (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

Bioorganic Chemistry and Medicinal Applications

  • Carbocyclic Nucleosides : Hřebabecký et al. (2006) explored the synthesis of novel conformationally locked carbocyclic nucleosides. These findings have implications for the medicinal applications of similar complex compounds (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

  • Antiviral and Antimicrobial Activities : Harnden et al. (1987) synthesized derivatives with significant antiviral activities, highlighting the potential medicinal applications of such complex compounds (Harnden, Jarvest, Bacon, & Boyd, 1987).

Chemical Structure and Reactivity

  • Stereocontrol in Organic Synthesis : Fleming and Lawrence (1998) explored the stereocontrol in organic synthesis using silicon-containing compounds, relevant to understanding the structural dynamics of complex chemicals like the one (Fleming & Lawrence, 1998).

  • Synthesis of Heterofunctionalized Derivatives : Demirci et al. (2014) synthesized amino-penicillanic acid esters with a focus on their biological activities. This research is pertinent to the application of complex compounds in biochemistry and pharmacology (Demirci, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).

properties

CAS RN

124629-88-5

Product Name

(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid

Molecular Formula

C51H81ClN14O17

Molecular Weight

1197.74

IUPAC Name

(S)-2-((3S,6S,12S,15S,18R,21R,24R,27S,Z)-18,21-bis(2-aminoethyl)-12-benzyl-3-((S)-2-chloro-1-hydroxyethyl)-9-ethylidene-15-(3-guanidinopropyl)-27-((R)-3-hydroxydecanamido)-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octaazacyclooctacosan-6-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C51H81ClN14O17/c1-3-5-6-7-11-15-28(68)23-37(70)58-35-26-83-50(82)38(36(69)24-52)65-48(79)39(40(71)49(80)81)66-41(72)29(4-2)59-45(76)33(22-27-13-9-8-10-14-27)63-42(73)30(16-12-21-57-51(55)56)60-43(74)31(17-19-53)61-44(75)32(18-20-54)62-46(77)34(25-67)64-47(35)78/h4,8-10,13-14,28,30-36,38-40,67-69,71H,3,5-7,11-12,15-26,53-54H2,1-2H3,(H,58,70)(H,59,76)(H,60,74)(H,61,75)(H,62,77)(H,63,73)(H,64,78)(H,65,79)(H,66,72)(H,80,81)(H4,55,56,57)/b29-4-/t28-,30+,31-,32-,33+,34-,35+,36-,38+,39+,40+/m1/s1

InChI Key

VFXHWENMNWQOTJ-MXPVUDIXSA-N

SMILES

CCCCCCC[C@H](CC(N[C@H]1COC([C@H]([C@@H](CCl)O)NC([C@H]([C@@H](C(O)=O)O)NC(/C(NC([C@@H](NC([C@@H](NC([C@H](NC([C@H](NC([C@H](NC1=O)CO)=O)CCN)=O)CCN)=O)CCCNC(N)=N)=O)Cc2ccccc2)=O)=C/C)=O)=O)=O)=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Syringomycin A1; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.